N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 441.44 g/mol. This compound is classified as an acetamide derivative, which is characterized by the presence of an amide functional group attached to an acetic acid moiety.
The compound exhibits structural features that suggest potential biological activity, particularly in pharmaceutical applications. Its synthesis and characterization are of interest in the fields of medicinal chemistry and drug development.
The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can be approached through various organic synthesis methods. Key steps typically involve:
Technical details regarding specific reaction conditions (temperature, solvents, reaction time) and catalysts used can vary based on the desired yield and purity.
The molecular structure of N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H23N3O7/c1-29-15-6-8-17(30-2)16(12-15)23-20(26)13-24-9-10-25(22(28)21(24)27)14-5-7-18(31-3)19(11-14)32-4/h5-12H,13H2,1-4H3,(H,23,26)
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC
These notations provide insight into the compound's connectivity and stereochemistry.
The chemical reactivity of N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can be explored through various reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is hypothesized to involve interactions with specific biological targets:
Data on its precise mechanism would require further experimental validation through biochemical assays.
The physical properties of N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture depending on formulation.
N-(3,4-dimethoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several potential applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0